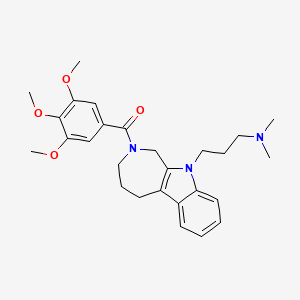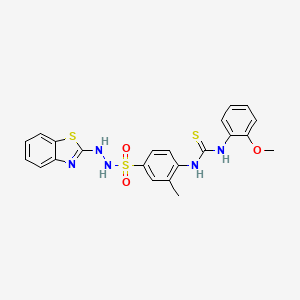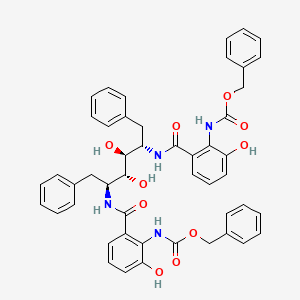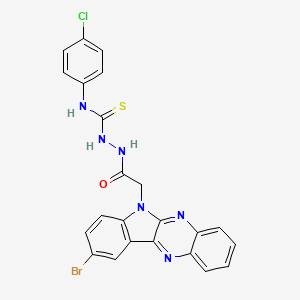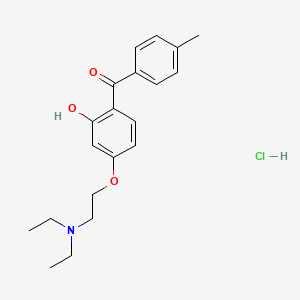![molecular formula C29H22N4O5S B12696795 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid CAS No. 79817-64-4](/img/structure/B12696795.png)
2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes azo, sulphonyl, and benzoic acid functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters. The use of automated systems and continuous monitoring ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups, leading to the formation of different derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in simpler aromatic amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, modifying its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines. Substitution reactions can introduce new functional groups, creating a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a dye and pigment in various chemical processes, providing colorimetric properties for analytical techniques.
Biology: The compound’s ability to bind with proteins and nucleic acids makes it useful in staining and labeling experiments.
Medicine: Research explores its potential as a diagnostic tool and therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It finds applications in the production of dyes, inks, and coatings, contributing to the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction, releasing active intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid
- 2-(4-Hydroxyphenylazo)benzoic acid
- 2-((4-(3,4-dicyanophenoxy)phenyl)diazenyl)benzoic acid
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its ability to participate in diverse reactions and its applications across various fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
79817-64-4 |
|---|---|
Fórmula molecular |
C29H22N4O5S |
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
2-[[3-[(2-anilinonaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C29H22N4O5S/c34-27-17-15-21(39(37,38)33-24-13-7-6-12-23(24)29(35)36)18-26(27)31-32-28-22-11-5-4-8-19(22)14-16-25(28)30-20-9-2-1-3-10-20/h1-18,30,33-34H,(H,35,36) |
Clave InChI |
RXFVYZCAIOHZGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)NC5=CC=CC=C5C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


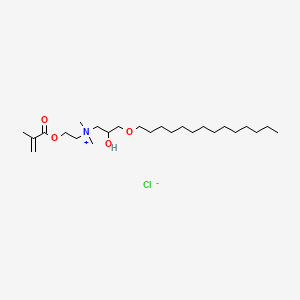

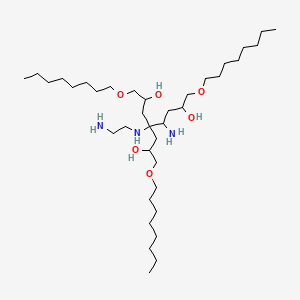
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
